molecular formula C24H28N4O3 B12121406 Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12121406
M. Wt: 420.5 g/mol
InChI Key: ZRXWWPWDHIPZAG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a benzylpiperazine substituent at position 2, a phenyl group at position 6, and an ethyl carboxylate ester at position 4. This compound belongs to a class of molecules explored for pharmacological applications, particularly in enzyme inhibition (e.g., acetylcholinesterase) and antibacterial activity, as seen in structurally related analogs .

Properties

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

IUPAC Name

ethyl 2-(4-benzylpiperazin-1-yl)-6-oxo-4-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H28N4O3/c1-2-31-23(30)20-21(19-11-7-4-8-12-19)25-24(26-22(20)29)28-15-13-27(14-16-28)17-18-9-5-3-6-10-18/h3-12,20-21H,2,13-17H2,1H3,(H,25,26,29)

InChI Key

ZRXWWPWDHIPZAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with benzylpiperazine and phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The piperazine and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the compound may inhibit certain enzymes, leading to altered cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of the tetrahydropyrimidine core, benzylpiperazine moiety, and ester functionality. Below is a comparative analysis with key analogs:

Compound Core Structure Key Substituents Biological Activity/Properties Reference
Target Compound : Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate 1,4,5,6-Tetrahydropyrimidine 4-Benzylpiperazin-1-yl, phenyl, ethyl ester Potential AChE inhibition (inferred from benzylpiperazine analogs); synthetic yield: High (97%)
Compound 4a (): 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Isoindoline-1,3-dione 4-Benzylpiperazine, ortho-Cl on benzene AChE inhibition (IC₅₀ = 0.91 µM); superior to Donepezil (IC₅₀ = 0.14 µM) in vitro
Compound 34 (): Ethyl 2-(4-benzylpiperazin-1-yl)pyrimidine-5-carboxylate Pyrimidine (unsaturated) 4-Benzylpiperazin-1-yl, ethyl ester High synthetic yield (97%); no reported bioactivity
Compound 5c (): 2-(4-Trifluoromethylbenzylthio)-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile 1,4-Dihydropyrimidine 4-Trifluoromethylbenzylthio, nitrile Antibacterial activity (methodology described); thioether linkage enhances lipophilicity
V019-9818 (): Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxybenzoyl)piperazin-1-yl]methyl}-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 1,2,3,4-Tetrahydropyrimidine Chlorophenyl, methoxybenzoyl-piperazine logP = 2.88; moderate lipophilicity; polar surface area = 76.5 Ų

Key Observations

Benzylpiperazine Role: The 4-benzylpiperazine group is a common pharmacophore in AChE inhibitors (e.g., compound 4a, IC₅₀ = 0.91 µM).

Tetrahydropyrimidine vs. Pyrimidine : Saturation of the pyrimidine ring (tetrahydropyrimidine in the target compound vs. unsaturated pyrimidine in compound 34) may enhance conformational flexibility or alter binding kinetics .

Substituent Effects: Electron-Withdrawing Groups: Analogous to compound 4a, substitution with electron-withdrawing groups (e.g., Cl, NO₂) on the benzyl ring improves AChE inhibition . The target compound’s unsubstituted benzyl group may reduce potency compared to 4a. Ester vs. Nitrile: The ethyl carboxylate in the target compound likely increases solubility compared to nitrile-containing analogs (e.g., compound 5c), though this may reduce membrane permeability .

Physicochemical Properties

While explicit data for the target compound are unavailable, analogs provide insights:

  • logP : Estimated ~2.8–3.5 (similar to V019-9818, logP = 2.88), indicating moderate lipophilicity .
  • Polar Surface Area : Likely >70 Ų (due to ester and piperazine groups), suggesting moderate blood-brain barrier penetration if intended for CNS targets .

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